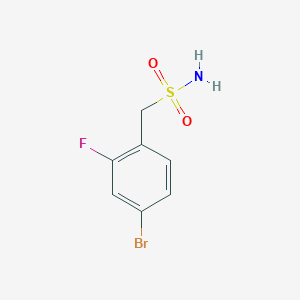

(4-Bromo-2-fluorophenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Bromo-2-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.1 . It is typically available in powder form .

Synthesis Analysis

The synthesis of “(4-Bromo-2-fluorophenyl)methanesulfonamide” involves several steps. One method involves the use of 2-Nitroaniline, CuSO4·5H2O, NaBr, and Na2S2O8 . Another method involves the use of N-bromosuccinimide and CH2Cl2 .

Molecular Structure Analysis

The InChI code for “(4-Bromo-2-fluorophenyl)methanesulfonamide” is 1S/C7H7BrFNO2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) .

Wissenschaftliche Forschungsanwendungen

Friedel–Crafts-Type Alkylation

(4-Bromo-2-fluorophenyl)methanesulfonamide related compounds, such as Bromodifluoro(phenylsulfanyl)methane, have been utilized in Friedel–Crafts-type alkylation reactions through α-fluorocarbocations with activated aromatic compounds. This method has facilitated the synthesis of thioesters, benzophenones, and xanthone derivatives, highlighting its applicability in the synthesis of naturally occurring compounds (Kuhakarn et al., 2011).

Palladium-Catalyzed Monofluoromethylation

Palladium-catalyzed monofluoromethylation using related reagents such as fluorobis(phenylsulfonyl)methane (FBSM) has led to the creation of previously unknown monofluoromethylated allenes. These compounds serve as isosteres for biologically attractive allenic alcohols, demonstrating the method's potential in medicinal chemistry and drug design (Ogasawara et al., 2009).

Mild Pd-Catalyzed N-Arylation

The mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles with aryl bromides and chlorides has been reported. This approach eliminates concerns over genotoxic impurities that can arise from traditional methods, showcasing its importance in the development of safer pharmaceuticals (Rosen et al., 2011).

Synthesis of Fluorinated Beta-Ketosulfones

An efficient methodology for preparing alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been developed. This process yields alpha,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones in excellent yields, highlighting its utility in synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Ni et al., 2009).

Safety and Hazards

“(4-Bromo-2-fluorophenyl)methanesulfonamide” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding inhalation, ingestion, and skin contact, and using protective clothing and eye protection .

Eigenschaften

IUPAC Name |

(4-bromo-2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKLLSKEJDSZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluorophenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)

![Tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane](/img/structure/B2682888.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2682890.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)

![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)

![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)

![1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)

![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]acetate](/img/structure/B2682902.png)

![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)

![2-methyl-6-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2682907.png)